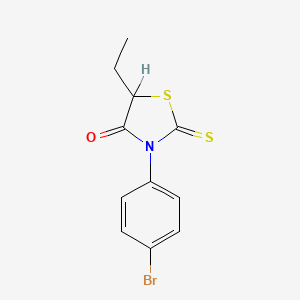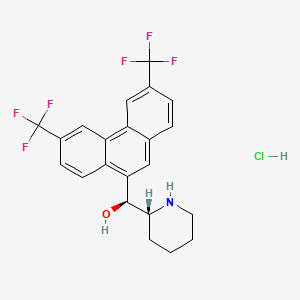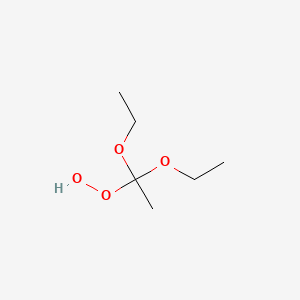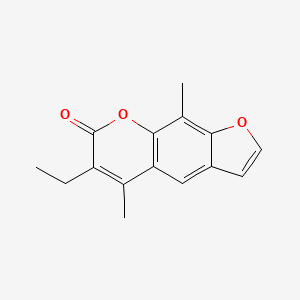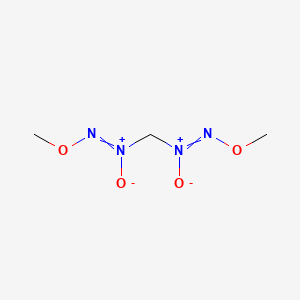
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine is an organic compound characterized by the presence of a benzyl group attached to a thiophene ring through a methanimine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-1-(thiophen-3-yl)methanimine typically involves the condensation of benzylamine with thiophene-3-carbaldehyde under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imine linkage. The reaction mixture is usually refluxed in an organic solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The benzyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized thiophene derivatives.
作用機序
The mechanism of action of (E)-N-Benzyl-1-(thiophen-3-yl)methanimine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-Benzylideneaniline: Similar structure but lacks the thiophene ring.
N-Benzyl-1-(pyridin-3-yl)methanimine: Contains a pyridine ring instead of a thiophene ring.
N-Benzyl-1-(furan-3-yl)methanimine: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
特性
CAS番号 |
34668-41-2 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC名 |
N-benzyl-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C12H11NS/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,9-10H,8H2 |
InChIキー |
XDQUMDMJNPWKPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
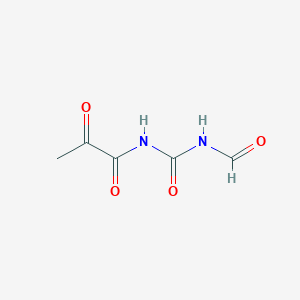

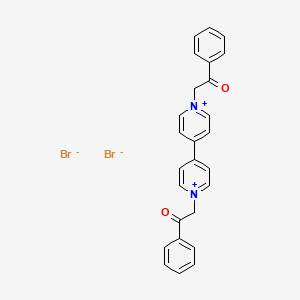
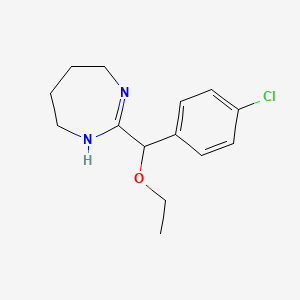
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
